molecular formula C7H6FNO3 B1338033 5-Fluoro-4-methyl-2-nitrophenol CAS No. 83341-28-0

5-Fluoro-4-methyl-2-nitrophenol

Cat. No. B1338033
CAS RN: 83341-28-0
M. Wt: 171.13 g/mol
InChI Key: SYRLVBSEEMWFMS-UHFFFAOYSA-N
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Description

The compound 5-Fluoro-4-methyl-2-nitrophenol is a derivative of phenol, which is structurally characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position on the benzene ring. Although the provided papers do not directly discuss 5-Fluoro-4-methyl-2-nitrophenol, they provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including electrophilic aromatic substitution reactions. For instance, the nitration of phenols, as discussed in the second paper, involves the introduction of a nitro group into the aromatic ring, which can be influenced by the presence of substituents such as methyl and fluorine groups . The synthesis of a Schiff-base compound, which is structurally related to 5-Fluoro-4-methyl-2-nitrophenol, was achieved using a combination of FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . These techniques could potentially be applied to synthesize and characterize 5-Fluoro-4-methyl-2-nitrophenol.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and theoretical calculations. For example, the Schiff-base compound mentioned in the first paper was characterized using single-crystal X-ray diffraction, and its electronic properties were investigated using Density Functional Theory (DFT) . Similarly, the molecular structure of 5-Fluoro-4-methyl-2-nitrophenol could be analyzed using these methods to determine its geometry, vibrational frequencies, and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of phenolic compounds is significantly influenced by their substituents. The nitration mechanism of substituted phenols, as described in the second paper, involves the formation of intermediate cyclohexadienones and their subsequent rearrangement or decomposition to yield nitrophenols . This suggests that 5-Fluoro-4-methyl-2-nitrophenol could undergo similar electrophilic aromatic substitution reactions, with the electron-withdrawing nitro group and the electron-donating methyl group influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Fluoro-4-methyl-2-nitrophenol can be inferred from the properties of similar compounds. The Schiff-base compound's polarizability and hyperpolarizability were calculated, which are important for understanding the compound's interactions with light and its nonlinear optical properties . The stability and reductive activation of a prodrug of 5-fluoro-2'-deoxyuridine, which contains a fluorine atom and a nitro group, were also investigated, indicating that the compound is stable in buffer and serum but releases the parent drug upon reduction . These findings could be relevant to the stability and reactivity of 5-Fluoro-4-methyl-2-nitrophenol in biological and chemical systems.

Scientific Research Applications

Environmental Monitoring and Remediation

  • Detection and Degradation of Pollutants : A study on the microwave-assisted assembly of Ag2O-ZnO composite nanocones highlights their use for the electrochemical detection and photodegradation of 4-Nitrophenol, a toxic water pollutant. This research demonstrates the potential of such composite materials in environmental monitoring and remediation, especially in detecting and eradicating nitrophenol pollutants from water sources (Chakraborty et al., 2021).

  • Atmospheric Sampling of Nitrophenols : Another study conducted atmospheric sampling of various phenols and nitrophenols, including 5-methyl-2-nitrophenol, to understand their spatial and geographical variations. This research is crucial for assessing the role of these compounds in environmental pollution and their sources, particularly traffic emissions (Morville et al., 2006).

Photocatalysis and Material Science

  • Photocatalytic Activity : The role of methyl-2-nitrophenol photolysis in generating OH radicals in polluted atmospheres was studied, shedding light on the photodegradation pathways of nitrophenols and their contribution to atmospheric chemistry. This research has implications for understanding how nitrophenols influence air quality and the formation of reactive species in the atmosphere (Sangwan & Zhu, 2018).

  • Biodegradation : A study on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 emphasizes the microbial degradation of nitrophenolic compounds. This research provides insights into bioremediation strategies for the environmental cleanup of nitrophenol pollutants (Bhushan et al., 2000).

Chemical Synthesis

  • Synthesis of Nitrophenol Derivatives : Research on the synthesis of uracil derivatives using nitrophenyl compounds highlights the application of nitrophenols in synthesizing biologically active molecules. Such studies demonstrate the utility of nitrophenols in pharmaceutical and chemical research (Gondela & Walczak, 2006).

Safety And Hazards

5-Fluoro-4-methyl-2-nitrophenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling this compound .

properties

IUPAC Name

5-fluoro-4-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRLVBSEEMWFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509745
Record name 5-Fluoro-4-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-2-nitrophenol

CAS RN

83341-28-0
Record name 5-Fluoro-4-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-fluoro-4-methylphenol (3.66 g, 29.0 mmol) was dissolved in DCE (32 mL) and tetrabutylammonium bromide (0.935 g, 2.90 mmol) was added. HNO3 70% (3.7 mL, 58 mmol) was diluted with H2O (33 mL) to make a 7% HNO3 solution. This solution was added to the reaction mixture, which was then stirred at rt for 4 h at which time the reaction was judged complete by TLC. The reaction was poured into H2O and extracted with DCM (3×). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. The resulting residue was adsorbed onto silica gel and flash chromatographed to give the title compound of step A (2.83 g, 57%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.10 (s, 1H), 7.89 (d, J=8.1 Hz, 1H), 6.85 (d, J=11.0 Hz, 1H), 2.13 (s, 3H).
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.935 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
57%

Synthesis routes and methods II

Procedure details

70% Nitric acid (0.759 mL, 8.42 mmol) was added dropwise to a solution of 3-fluoro-4-methylphenol (966 mg, 7.66 mmol) in dichloromethane (25 mL) at rt. The reaction was stirred for 30 min before being washed with water. The aqueous layer was extracted with dichloromethane (1×) and the combined organics were dried (Na2SO4) and concentrated by rotary evaporation to give a yellow/orange solid. The residue was purified via chromatography (silica, dichloromethane to 0.5% ammonia/9.5% methanol/90% dichloromethane) to give 5-fluoro-4-methyl-2-nitrophenol (D21, 873 mg, 67% yield) as a yellow solid.
Quantity
0.759 mL
Type
reactant
Reaction Step One
Quantity
966 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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